molecular formula C17H21BrClNO3 B4710191 N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

Cat. No.: B4710191
M. Wt: 402.7 g/mol
InChI Key: GYHMRAQGQJPMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride typically involves multiple steps. One common method includes the bromination of 4,5-dimethoxybenzaldehyde followed by a reductive amination with 4-methoxybenzylamine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding de-brominated compound.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the bromine atom.

    Mescaline: A naturally occurring compound with three methoxy groups on the phenyl ring.

Uniqueness

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets that are not observed with other similar compounds.

Properties

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3.ClH/c1-20-14-6-4-12(5-7-14)10-19-11-13-8-15(18)17(22-3)16(9-13)21-2;/h4-9,19H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHMRAQGQJPMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Br)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.